Sodium pyrimidine-2-carboxylate

Description

BenchChem offers high-quality Sodium pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

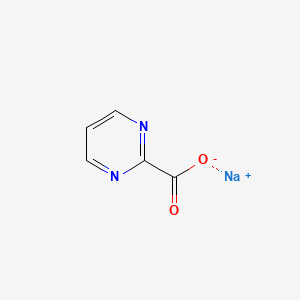

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYHOLAWADPIFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635524 | |

| Record name | Sodium pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562101-38-6 | |

| Record name | Sodium pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Pyrimidine-2-carboxylate: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of the Pyrimidine-2-carboxylate Moiety

In the vast landscape of heterocyclic chemistry, the pyrimidine ring stands as a "privileged scaffold," a foundational structure in biochemistry and medicinal chemistry.[1] Its derivatives are integral to life, forming the nucleobases of DNA and RNA.[1][2] This biological prevalence has made pyrimidine derivatives a focal point in drug discovery, with numerous synthetic analogues exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]

When a carboxylate group is introduced at the 2-position of the pyrimidine ring, the resulting molecule, pyrimidine-2-carboxylate, gains significant functionality. The carboxylate group, with its negative charge and hydrogen bonding capabilities, profoundly influences the molecule's solubility and intermolecular interactions.[1] This strategic combination of a heterocyclic nitrogenous ring and a carboxylate group creates a powerful chelating agent for metal ions, opening up a vast field of coordination chemistry and materials science.[1]

This guide provides a comprehensive technical overview of sodium pyrimidine-2-carboxylate, the salt form that enhances solubility and ease of use in many applications. We will delve into its synthesis, detailing the underlying chemical principles, explore its key physicochemical properties, and discuss its current and potential applications, particularly in the development of advanced materials like metal-organic frameworks (MOFs).

PART 1: Synthesis of Sodium Pyrimidine-2-carboxylate

The synthesis of sodium pyrimidine-2-carboxylate is a two-step process that begins with the formation of its parent acid, pyrimidine-2-carboxylic acid, followed by a straightforward acid-base neutralization.

Synthesis of Pyrimidine-2-carboxylic Acid

The most common and efficient laboratory-scale synthesis of pyrimidine-2-carboxylic acid involves the hydrolysis of a nitrile precursor, pyrimidine-2-carbonitrile (also known as 2-cyanopyrimidine).[4]

Reaction: Pyrimidine-2-carbonitrile + H₂O --(Base Catalyst)--> Pyrimidine-2-carboxylic acid

Causality Behind Experimental Choices:

-

Starting Material: 2-cyanopyrimidine is a readily available and stable starting material. The cyano group is an excellent precursor to a carboxylic acid through hydrolysis.

-

Reaction Type: Alkaline hydrolysis is the preferred method. The use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), facilitates the nucleophilic attack of the hydroxide ion on the carbon of the nitrile group.[4][5] This is more efficient than acid-catalyzed hydrolysis for this substrate.

-

Catalyst: The hydroxide ion acts as both a reactant and a catalyst in the initial steps of the reaction mechanism.

-

Solvent: Water is the ideal solvent as it is a reactant and effectively dissolves the base.[4]

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate.[4]

-

Work-up: After the hydrolysis is complete, the reaction mixture is neutralized with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the less soluble pyrimidine-2-carboxylic acid.[4] The crude product can then be purified by extraction and concentration.[4]

A visual representation of the synthesis workflow is provided below:

PART 2: Physicochemical Properties

Understanding the physicochemical properties of sodium pyrimidine-2-carboxylate and its parent acid is crucial for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃N₂O₂Na | Inferred |

| Molecular Weight | 146.08 g/mol | Inferred |

| Appearance | White to off-white solid/powder | [4][6] |

| Parent Acid M.P. | 191 - 197 °C | [6] |

| Solubility (Parent Acid) | Soluble in ethanol, DMSO, DMF, and PBS solution. | [4][7] |

| UV λmax (Parent Acid) | 246 nm (in H₂O at pH 7) | [4][7] |

PART 3: Applications and Experimental Protocols

The unique structure of the pyrimidine-2-carboxylate ligand, featuring both a heterocyclic nitrogen atom and a carboxylate group, makes it an excellent chelating agent. [1]This property is the foundation for its most significant applications.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyrimidine-2-carboxylate is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The most common is as a bidentate N,O-donor, where it uses one nitrogen atom from the pyrimidine ring and one oxygen from the carboxylate group to form a stable five-membered chelate ring with a metal center. [1] This chelating ability is extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. They have potential applications in gas storage, separation, and catalysis. [8][9] The synthesis of MOFs using pyrimidine-2-carboxylate typically involves the reaction of a metal salt (e.g., lanthanide, cobalt, or zinc salts) with either pyrimidine-2-carboxylic acid or its sodium salt under solvothermal conditions. [1]The resulting structures can be one-, two-, or three-dimensional coordination polymers. [1][8]

Pharmaceutical and Agrochemical Intermediate

The pyrimidine scaffold is a cornerstone in drug development and agricultural chemistry. [2][6]Pyrimidine-2-carboxylic acid and its derivatives serve as key building blocks in the synthesis of more complex, biologically active molecules. [4][6]Its structure allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the final compounds. [1]

Experimental Protocol: Synthesis of a 2D Metal-Organic Framework

This protocol provides a general methodology for the synthesis of a 2D lanthanide-based MOF using sodium pyrimidine-2-carboxylate.

Materials:

-

Sodium pyrimidine-2-carboxylate

-

Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve 0.1 mmol of a lanthanide(III) nitrate salt in 5 mL of deionized water.

-

In a separate vial, dissolve 0.2 mmol of sodium pyrimidine-2-carboxylate in 5 mL of ethanol.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in an oven preheated to 150 °C.

-

Maintain the temperature for 48 hours (solvothermal reaction). [1]6. Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a water/ethanol mixture and then with pure ethanol.

-

Dry the crystals in air.

-

Characterize the product using single-crystal X-ray diffraction to confirm the 2D layered structure.

The workflow for this experimental protocol is visualized below.

Conclusion and Future Outlook

Sodium pyrimidine-2-carboxylate, derived from its parent acid, is more than a simple organic salt. It is a highly functional and versatile building block at the intersection of medicinal chemistry and materials science. The strategic placement of the carboxylate group on the biologically significant pyrimidine ring provides a powerful tool for researchers. While its role as a precursor in organic synthesis is well-established, its application in the rational design of advanced materials like metal-organic frameworks is a rapidly expanding field. Future research will likely focus on synthesizing novel MOFs with tailored properties for specific applications, such as targeted drug delivery, sensing, and heterogeneous catalysis, all enabled by the unique coordinating properties of the pyrimidine-2-carboxylate ligand.

References

- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.

- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid | 31519-62-7.

- Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxylic acid. PubChem.

- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.

- Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid 97%.

- Chemdad Co., Ltd. (n.d.). Pyrimidine-2-carboxylic acid.

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

- National Center for Biotechnology Information. (n.d.). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PMC.

Sources

- 1. Sodium pyrimidine-2-carboxylate | 562101-38-6 | Benchchem [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyrimidine-2-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of Sodium pyrimidine-2-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Sodium Pyrimidine-2-carboxylate

Authored by a Senior Application Scientist

Foreword: A Strategic Approach to the Physicochemical Characterization of Sodium Pyrimidine-2-carboxylate

In the landscape of pharmaceutical development, the journey from a promising molecular entity to a viable drug product is paved with rigorous scientific investigation. Among the most critical early-stage hurdles is the thorough characterization of a compound's physicochemical properties. This guide provides a comprehensive framework for evaluating the solubility and stability of Sodium Pyrimidine-2-carboxylate, a molecule of interest due to its heterocyclic pyrimidine core, which is a common scaffold in medicinal chemistry.

This document is not merely a collection of protocols; it is a strategic guide designed for researchers, scientists, and drug development professionals. It is built upon the foundational principles of scientific integrity, emphasizing not just the 'what' but the 'why' behind each experimental choice. As a Senior Application Scientist, my objective is to impart a methodology that is both robust and self-validating, ensuring that the data generated is reliable, reproducible, and directly applicable to formulation development, pharmacokinetic studies, and regulatory submissions. We will explore the theoretical underpinnings of solubility and stability, detail practical experimental workflows, and provide tools for the clear visualization and interpretation of the resulting data.

Part 1: Physicochemical Profile of Sodium Pyrimidine-2-carboxylate

Sodium pyrimidine-2-carboxylate is the sodium salt of pyrimidine-2-carboxylic acid. The presence of the ionizable carboxylate group is a primary determinant of its physicochemical behavior. As a sodium salt, it is anticipated to be a crystalline solid with a relatively high melting point and a predisposition for aqueous solubility. The pyrimidine ring, an aromatic heterocycle, contributes to the molecule's electronic properties and potential for specific intermolecular interactions.

A foundational understanding of these characteristics is paramount, as they directly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Part 2: Aqueous and Solvent Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its bioavailability. For a salt like sodium pyrimidine-2-carboxylate, aqueous solubility is expected to be significant, but it must be precisely quantified across a physiologically relevant pH range.

Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method (OECD Guideline 105) remains the most reliable approach for determining thermodynamic equilibrium solubility.

Experimental Protocol:

-

Preparation: Add an excess amount of Sodium Pyrimidine-2-carboxylate to a series of vials containing different media (e.g., purified water, 0.1 N HCl, phosphate-buffered saline at pH 6.8 and 7.4).

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Collect a clear aliquot of the supernatant, ensuring no undissolved solids are transferred. Centrifugation or filtration (using a filter compatible with the solvent and compound) is required.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.

pH-Solubility Profile

The pH of the gastrointestinal tract varies significantly, making it essential to understand the solubility of Sodium Pyrimidine-2-carboxylate across a range of pH values. As the salt of a weak acid (pyrimidine-2-carboxylic acid), its solubility is expected to be pH-dependent.

Experimental Workflow Diagram:

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic and Co-solvents

For formulation development, understanding the solubility in non-aqueous and co-solvent systems is crucial. This data informs the potential for developing liquid formulations for oral, parenteral, or topical delivery.

Recommended Solvents for Screening:

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Glycerol

-

Dimethyl Sulfoxide (DMSO)

The experimental procedure follows the same shake-flask methodology described above.

Table 1: Hypothetical Solubility Data Summary

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH ~1.2) | 37 | > 50 |

| Phosphate Buffer (pH 6.8) | 37 | > 100 |

| Purified Water | 25 | > 100 |

| Ethanol | 25 | 5 - 10 |

| Propylene Glycol | 25 | 15 - 25 |

| PEG 400 | 25 | 25 - 50 |

Note: The data in this table is illustrative and should be determined experimentally.

Part 3: Stability Profiling and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure the safety and efficacy of a drug product throughout its shelf life. For Sodium Pyrimidine-2-carboxylate, potential degradation pathways could involve hydrolysis of the carboxylate group (though unlikely for a salt) or reactions involving the pyrimidine ring.

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the API.

Experimental Protocol:

-

Sample Preparation: Place a known quantity of Sodium Pyrimidine-2-carboxylate in vials.

-

Storage Conditions: Store the vials under various ICH (International Council for Harmonisation) specified conditions:

-

25 °C / 60% Relative Humidity (RH)

-

40 °C / 75% RH

-

Photostability chamber (ICH Q1B)

-

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the remaining parent compound by HPLC.

-

Degradation Products: Detection and quantification of any new peaks in the chromatogram.

-

Solution-State Stability

Solution-state stability is critical for developing liquid formulations and for understanding the compound's behavior in an aqueous environment.

Experimental Protocol:

-

Solution Preparation: Prepare solutions of Sodium Pyrimidine-2-carboxylate in the relevant media (e.g., buffers at pH 4, 7, and 9).

-

Storage: Store the solutions at various temperatures (e.g., 4 °C, 25 °C, and 40 °C), protected from light.

-

Time Points and Analysis: Follow a similar sampling and analysis schedule as for the solid-state studies, focusing on the appearance of degradants and the loss of the parent compound over time.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C

-

Base Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidation: 3% Hydrogen Peroxide at room temperature

-

Thermal Stress: 80 °C (for solid)

-

Photostability: Exposure to light as per ICH Q1B

Logical Flow of Stability Assessment:

Caption: Logical workflow for stability testing and analysis.

Part 4: Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. For a molecule like Sodium Pyrimidine-2-carboxylate, a reverse-phase HPLC method with UV detection is typically the method of choice.

HPLC Method Development

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for the pyrimidine ring (e.g., around 254 nm, to be determined by UV scan).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the parent peak from all potential degradation products, making it "stability-indicating."

Part 5: Data Interpretation and Conclusion

The culmination of these studies is a comprehensive physicochemical profile of Sodium Pyrimidine-2-carboxylate. The solubility data will directly inform the Biopharmaceutics Classification System (BCS) classification of the drug, which has significant regulatory and formulation implications. High solubility would be a favorable attribute.

The stability data will define the compound's intrinsic liabilities. If degradation is observed under certain conditions (e.g., acidic pH or exposure to light), this information must be used to guide formulation strategies. For instance, if the compound is unstable in an acidic solution, an enteric-coated oral dosage form might be necessary. The degradation profile is also essential for setting appropriate specifications for the API and the final drug product.

References

-

OECD Test Guideline 105: Water Solubility. OECD. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

-

The Biopharmaceutics Classification System (BCS) Guidance. U.S. Food and Drug Administration. [Link]

A Spectroscopic Guide to Sodium Pyrimidine-2-Carboxylate: Elucidating Structure and Purity

This technical guide provides an in-depth analysis of the spectroscopic data for sodium pyrimidine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of such molecules is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these techniques and supported by authoritative references.

The pyrimidine ring is a "privileged scaffold" in drug discovery, forming the core of many biologically active compounds, including the nucleobases cytosine, thymine, and uracil.[1] The addition of a carboxylate group at the 2-position introduces a key functional moiety that can influence the molecule's solubility, and intermolecular interactions, and act as a pharmacophore for engaging with biological targets.[1] This guide will delve into the spectroscopic fingerprint of sodium pyrimidine-2-carboxylate, providing the necessary insights for its unambiguous identification and characterization.

Molecular Structure and Key Features

Sodium pyrimidine-2-carboxylate is the sodium salt of pyrimidine-2-carboxylic acid.[1][2] The molecule consists of a six-membered aromatic pyrimidine ring with two nitrogen atoms at positions 1 and 3, and a carboxylate group attached to the carbon at position 2. The negative charge of the carboxylate is balanced by a sodium cation.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of Sodium pyrimidine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For sodium pyrimidine-2-carboxylate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of sodium pyrimidine-2-carboxylate is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for water-soluble salts.[3]

-

Gently sonicate the mixture if necessary to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TSP for D₂O) for accurate chemical shift referencing if required.[3]

-

-

Data Acquisition (¹H NMR):

-

Data Acquisition (¹³C NMR):

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or the internal standard.[3]

-

Integrate the signals in the ¹H NMR spectrum.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of sodium pyrimidine-2-carboxylate is expected to show three distinct signals corresponding to the three protons on the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the carboxylate group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~8.9 | Doublet |

| H5 | ~7.5 | Triplet |

| H6 | ~8.9 | Doublet |

-

H4 and H6: These protons are adjacent to the electronegative nitrogen atoms and are therefore expected to be the most deshielded, appearing at the downfield end of the spectrum. They would likely appear as doublets due to coupling with H5.

-

H5: This proton is coupled to both H4 and H6, resulting in a triplet.

The absence of a broad signal in the 10-13 ppm range, which is characteristic of a carboxylic acid proton, confirms the deprotonated, salt form of the molecule.[4]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~165-170 |

| C4 | ~158 |

| C5 | ~122 |

| C6 | ~158 |

| C=O | ~170-175 |

-

C=O (Carboxylate): The carboxylate carbon is typically the most downfield signal in the spectrum.[4]

-

C2: This carbon is attached to two nitrogen atoms and the carboxylate group, leading to a significant downfield shift.

-

C4 and C6: These carbons are adjacent to nitrogen atoms and will be deshielded.

-

C5: This carbon is the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. For sodium pyrimidine-2-carboxylate, the key diagnostic bands are those associated with the carboxylate group and the pyrimidine ring.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

IR Spectral Data and Interpretation

The IR spectrum of sodium pyrimidine-2-carboxylate will be significantly different from its parent acid, pyrimidine-2-carboxylic acid, particularly in the region of the carboxylate stretches.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the pyrimidine ring C-H bonds.[1] |

| Asymmetric COO⁻ Stretch | 1650 - 1550 | A strong band, characteristic of the carboxylate salt.[1][5] |

| Symmetric COO⁻ Stretch | 1440 - 1360 | Another key band for the carboxylate group.[1][5] |

| Pyrimidine Ring Vibrations | 1600 - 1400 | A series of bands corresponding to C=C and C=N stretching.[1] |

The most important diagnostic feature is the presence of the strong asymmetric and symmetric carboxylate stretching bands and the absence of the broad O-H stretch (around 3100-2500 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1740-1700 cm⁻¹).[1] The difference in the wavenumbers of the asymmetric and symmetric stretches (Δν) can provide information about the coordination environment of the carboxylate group.[1] For an ionic salt like sodium pyrimidine-2-carboxylate, this difference is typically in the range of 160-170 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for analyzing sodium pyrimidine-2-carboxylate:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or a water/methanol mixture.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For sodium pyrimidine-2-carboxylate, negative ion mode would detect the pyrimidine-2-carboxylate anion, while positive ion mode would detect the sodium adduct.

Mass Spectrometry Data and Interpretation

-

Molecular Ion: In negative ion mode ESI-MS, the base peak would be expected at an m/z corresponding to the pyrimidine-2-carboxylate anion (C₅H₃N₂O₂⁻), which has a calculated mass of approximately 123.02 Da.

-

Sodium Adducts: In positive ion mode, one might observe the sodium salt itself [M+Na]⁺ at an m/z of approximately 147.01 Da (for the neutral pyrimidine-2-carboxylic acid plus a sodium ion) or a sodium adduct of the sodium salt [M+2Na-H]⁺ at an m/z of approximately 168.99 Da.

-

Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN or CO₂.[6]

Below is a workflow for the spectroscopic analysis of sodium pyrimidine-2-carboxylate.

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of Sodium Pyrimidine-2-carboxylate

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern drug discovery and materials science, the pyrimidine ring stands as a "privileged scaffold."[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1][2] This inherent biocompatibility and versatile chemical nature have enabled the development of a vast array of pharmaceuticals, from anticancer agents like 5-fluorouracil to antiviral and antibacterial drugs.[2][3][4] The ability to functionalize the pyrimidine ring allows for the precise tuning of a molecule's physicochemical and biological properties. Among the most valuable functionalized pyrimidines is pyrimidine-2-carboxylic acid, a key building block for creating novel therapeutic agents and advanced materials.[5]

This guide provides a comprehensive technical overview of pyrimidine-2-carboxylic acid as a direct precursor to sodium pyrimidine-2-carboxylate. We will delve into the rationale behind this conversion, provide a field-proven experimental protocol, and detail the necessary analytical methods for structural validation, empowering research scientists and drug development professionals to confidently synthesize and utilize this critical chemical entity.

Chapter 1: Pyrimidine-2-Carboxylic Acid - A Profile

Pyrimidine-2-carboxylic acid is a heterocyclic carboxylic acid featuring a pyrimidine ring.[5] This structure is foundational for synthesizing more complex, biologically active molecules.[5]

Physicochemical Properties

A thorough understanding of the precursor's properties is critical for successful synthesis and handling. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₂ | [6][7] |

| Molecular Weight | 124.1 g/mol | [6] |

| Appearance | White to off-white solid/crystal | [8][9] |

| Melting Point | 182-185°C | [9] |

| pKa | 3.08 ± 0.10 (Predicted) | [9] |

| Solubility | Soluble in DMSO, DMF, ethanol, and PBS. | [6][8][9] |

| Storage | Keep in a dark, dry, and well-ventilated place at room temperature.[6][9] |

The Rationale for Conversion to the Sodium Salt

While pyrimidine-2-carboxylic acid is a valuable intermediate, converting it to its sodium salt, sodium pyrimidine-2-carboxylate, offers several practical advantages in research and development:

-

Enhanced Aqueous Solubility: The carboxylate salt form is significantly more soluble in aqueous media than its corresponding carboxylic acid. This is crucial for applications in biological assays, formulation studies, and as a reactant in aqueous-phase syntheses.

-

Improved Handling and Stability: The sodium salt is often a more stable, crystalline solid, which simplifies weighing, handling, and storage.

-

Versatility as a Ligand: The carboxylate group is an excellent ligand for coordinating with metal ions. Sodium pyrimidine-2-carboxylate is frequently used as the starting material for synthesizing metal-organic frameworks (MOFs) and coordination polymers with applications in luminescence and magnetism.[1]

Chapter 2: Synthesis of Sodium Pyrimidine-2-carboxylate

The conversion of pyrimidine-2-carboxylic acid to its sodium salt is a classic acid-base neutralization reaction. The process is straightforward, high-yielding, and relies on precise stoichiometric control.[1]

Reaction Mechanism

The reaction involves the deprotonation of the acidic carboxylic acid group by a strong base, typically sodium hydroxide (NaOH), to form the sodium carboxylate salt and water.

Caption: Acid-base neutralization mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

Materials & Equipment:

-

Pyrimidine-2-carboxylic acid (C₅H₄N₂O₂)

-

Sodium hydroxide (NaOH), pellets or 1M solution

-

Deionized water

-

Ethanol

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reagent Preparation (Stoichiometry is Key):

-

Accurately weigh 10.0 g (80.6 mmol) of pyrimidine-2-carboxylic acid and add it to the round-bottom flask.

-

Add 100 mL of deionized water to the flask. The acid may not fully dissolve at this stage.

-

Prepare a 1M solution of NaOH or accurately weigh 3.22 g (80.6 mmol) of NaOH pellets and dissolve in 50 mL of deionized water. Causality Insight: Using a 1:1 molar ratio is critical. An excess of NaOH will result in an impure final product, while insufficient base will lead to incomplete conversion.

-

-

Reaction Execution:

-

Begin stirring the pyrimidine-2-carboxylic acid suspension.

-

Slowly add the NaOH solution dropwise to the flask at room temperature. The acid will begin to dissolve as it is converted to the more soluble sodium salt.

-

In-Process Check 1: Monitor the pH of the reaction mixture. The target endpoint is a pH of approximately 7.0-7.5. A pH above 8 indicates an excess of NaOH.

-

-

Product Isolation:

-

Once the reaction is complete (all solid has dissolved and the pH is stable), the resulting clear solution contains the dissolved sodium pyrimidine-2-carboxylate.

-

Remove the water solvent using a rotary evaporator. Set the bath temperature to 50-60°C to avoid product degradation.

-

In-Process Check 2: Evaporation should yield a white solid. If the solid appears oily or syrupy, residual solvent or impurities may be present.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified sodium pyrimidine-2-carboxylate in a vacuum oven at 50°C to a constant weight.

-

Synthesis and Validation Workflow

The following diagram outlines the logical flow from starting materials to a fully validated final product.

Caption: Overall workflow for synthesis and validation.

Chapter 3: Analytical Validation - A Trust-but-Verify Approach

Validation is non-negotiable for ensuring the identity, purity, and quality of the synthesized product. Each technique provides a different layer of evidence, creating a robust and trustworthy analytical package.

Spectroscopic Characterization

Spectroscopy provides a molecular fingerprint of the compound.

| Technique | Purpose | Expected Observations for Sodium Pyrimidine-2-carboxylate |

| FT-IR Spectroscopy | Functional Group Identification | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ carboxylate stretches.[1] |

| ¹H NMR Spectroscopy | Structural Confirmation | The proton environments of the pyrimidine ring should be observable. The acidic proton of the carboxylic acid (often >10 ppm) will be absent. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | A distinct signal for the carboxylate carbon (COO⁻) will be present, typically in the 160-170 ppm range. |

Note: Spectra for pyrimidine-2-carboxylic acid are available for comparison on databases like SpectraBase.[10]

Physical Property Verification

| Technique | Purpose | Expected Observations |

| Melting Point Analysis | Purity Assessment | A sharp, well-defined melting point indicates high purity. Impurities typically cause melting point depression and broadening. |

| Solubility Test | Functional Confirmation | The final product should exhibit significantly higher solubility in water compared to the starting material, pyrimidine-2-carboxylic acid. |

Conclusion: A Versatile Intermediate for Advanced Applications

The successful synthesis and validation of sodium pyrimidine-2-carboxylate from its parent acid is a fundamental yet critical process. This conversion unlocks the full potential of the pyrimidine-2-carboxylate moiety, transforming it into a highly soluble and reactive building block. For professionals in drug development, this enhanced solubility is invaluable for creating formulations and conducting high-throughput screening. For materials scientists, it serves as a ready-to-use ligand for the construction of novel coordination polymers and MOFs.[1] By following the robust, self-validating protocol outlined in this guide, researchers can confidently produce high-purity material, paving the way for innovation and discovery.

References

- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate.

- Chem-Impex. (n.d.). Pyrimidine-2-carboxylic acid.

- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid | 31519-62-7.

- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid CAS#: 31519-62-7.

- ChemicalBook. (n.d.). Pyrimidine-2-carboxylic acid - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Pyrimidine-2-carboxylic acid. PubChem Compound Database.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Kumar, A., et al. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information.

- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

-

(2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXopzS8o9b6gRxbFd1uKyL6v6peEJps7Wcu32-EYjB_eQ6adK4VBR3nkKUZVwce7kB_NWSTs2Gpyduo6OUoRmrL8jM-dmHDBb3MSfAqZwZn1DRq9k8oBUKrc8biaqH7KuJakmRMS8-cLAepXo9RcuSHt458UorxEHs89SHDBI_0ZQURlXLgkulUsWx3YfjLsO5bf7todAtToEkjT4lNxcxaIZ8lu2e7R8DK4BJciCJR5zwFtizA5DU1DGeGGVvIFiQ14Zz6A==]([Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 7. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 9. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

A-Theoretical-Guide-to-the-Electronic-Structure-of-Pyrimidine-2-Carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for nucleobases and a plethora of therapeutic agents.[1][2] The addition of a carboxylate group at the 2-position introduces critical functionalities that modulate the molecule's electronic landscape, influencing its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. Understanding this electronic structure with high fidelity is paramount for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of pyrimidine-2-carboxylate and its derivatives. We delve into the causality behind methodological choices, from Density Functional Theory (DFT) to advanced techniques for analyzing non-covalent interactions, and provide field-proven protocols to empower researchers in this dynamic area of study.

Introduction: The Significance of Pyrimidine-2-Carboxylate

Pyrimidines are a class of N-containing heterocyclic compounds fundamental to all living organisms.[2][3] Their derivatives are found in the nucleobases cytosine, thymine, and uracil, forming the language of the genetic code.[1][4] Beyond this central biological role, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][5]

The introduction of a carboxylate group at the 2-position (pyrimidine-2-carboxylate) significantly enhances the molecule's utility. This functionalization provides a key site for hydrogen bonding, metal chelation, and salt formation, which are critical for molecular recognition at biological targets and for tuning physicochemical properties like solubility. Theoretical studies provide an indispensable lens to probe the nuanced electronic consequences of this substitution, offering insights that are often difficult to obtain through experimental means alone.[1][6] By accurately modeling the distribution of electrons, orbital energies, and reactivity, computational chemistry allows for the prediction of molecular behavior, guiding synthetic efforts and accelerating the discovery pipeline.[5][6]

Fundamental Electronic Structure

A molecule's properties are dictated by the arrangement of its electrons. For pyrimidine-2-carboxylate, the interplay between the electron-deficient aromatic ring and the electron-rich carboxylate group creates a unique electronic profile.

Molecular Geometry and Frontier Molecular Orbitals (FMOs)

The starting point for any electronic structure calculation is an accurate molecular geometry. The pyrimidine ring is planar, and the carboxylate group's orientation relative to the ring is a key structural parameter.[7] Computational optimization reveals the most stable conformation, which is crucial for all subsequent property calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.[5][8][9]

-

HOMO: Represents the ability to donate an electron. In pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring.[5]

-

LUMO: Represents the ability to accept an electron. The presence of the carboxylate group can influence the LUMO's energy and location.[5][10][11]

The HOMO-LUMO gap (ΔE) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[5][6]

Electron Density, Electrostatic Potential, and Reactivity Descriptors

The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[12] For pyrimidine-2-carboxylate, the MEP typically shows negative potential (red/yellow) around the nitrogen atoms and the carboxylate oxygens, indicating regions susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) is expected around the ring's hydrogen atoms.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior:[5][6]

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine derivatives.[5]

Core Computational Methodologies: A Guided Approach

The accuracy of theoretical predictions hinges on the chosen computational method. For molecules like pyrimidine-2-carboxylate, Density Functional Theory (DFT) offers the best balance of accuracy and computational cost.[6][13]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, making them computationally efficient.[6] The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Why choose a specific functional?

-

B3LYP: A hybrid functional that is often a good starting point for geometry optimizations and electronic property calculations of organic molecules.[6][13][14]

-

M06-2X: This functional is particularly well-suited for systems where non-covalent interactions are important, such as in studies of drug-receptor binding.

-

ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, providing high accuracy for both covalent and non-covalent interactions.[15]

-

-

The Role of the Basis Set:

-

Pople-style (e.g., 6-31+G(d,p)): These are computationally efficient and provide a good description of the electronic structure for many organic systems. The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" adds polarization functions for more accurate geometries.[13]

-

Correlation-consistent (e.g., cc-pVTZ): These basis sets are designed for systematically converging towards the complete basis set limit and are used when very high accuracy is required.

-

Simulating the Environment: Solvation Models

Most biochemical processes occur in solution. The Polarizable Continuum Model (PCM) is an efficient way to account for the bulk electrostatic effects of a solvent (like water) on the electronic structure. For studies requiring explicit detail of solvent-solute interactions, a hybrid approach involving a few explicit solvent molecules treated quantum mechanically within the PCM framework can be employed.

Advanced Analysis: Probing Non-Covalent Interactions (NCIs)

For drug development professionals, understanding how a molecule interacts with its biological target is paramount. Pyrimidine-2-carboxylate can engage in a rich variety of non-covalent interactions (NCIs) including hydrogen bonds, π-π stacking, and ion-dipole interactions.[7][16][17]

Advanced computational tools are required to characterize and quantify these subtle but critical forces.

-

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density to find and characterize chemical bonds and interactions.[18] The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction.[19]

-

Non-Covalent Interaction (NCI) Index: The NCI index, also known as Reduced Density Gradient (RDG) analysis, is a powerful visualization tool.[15][18] It plots the RDG against the electron density, revealing broad, low-density spikes that correspond to NCIs. These interactions can be mapped onto the molecular surface and color-coded to distinguish between stabilizing hydrogen bonds (blue), weak van der Waals interactions (green), and destabilizing steric repulsion (red).[15]

A Validated Workflow for Theoretical Analysis

This section provides a self-validating, step-by-step protocol for conducting a comprehensive theoretical study on a pyrimidine-2-carboxylate derivative.

Step-by-Step Computational Protocol

-

Structure Preparation:

-

Build the initial 3D structure of the pyrimidine-2-carboxylate derivative using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Analysis:

-

Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-31+G(d,p)). If studying the molecule in a specific environment, include a solvation model (e.g., PCM with water as the solvent).

-

Causality Check: After optimization, a harmonic vibrational frequency calculation is mandatory . The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. If imaginary frequencies are found, the structure is a transition state, and further optimization is needed.[6]

-

-

Refined Electronic Energy Calculation:

-

To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., cc-pVTZ) and potentially a more sophisticated functional (e.g., ωB97X-D).

-

-

Property Calculations and Analysis:

-

Molecular Orbitals: Generate and visualize the HOMO, LUMO, and other relevant molecular orbitals. Calculate the HOMO-LUMO gap.[12][20]

-

Population Analysis: Calculate atomic charges (e.g., Mulliken, NBO) and the MEP surface to understand the charge distribution.

-

Spectroscopy: Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transitions.[1] The calculated vibrational frequencies from Step 2 can be used to simulate the IR spectrum.

-

NCI Analysis: Generate the wavefunction file (.wfn or .wfx) from the high-level calculation in Step 3. Use this file as input for software like Multiwfn to perform QTAIM and NCI index analyses.[18]

-

The following diagram illustrates this robust and validated workflow.

Caption: A validated workflow for the theoretical analysis of pyrimidine-2-carboxylate.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Calculated Electronic Properties of Pyrimidine-2-Carboxylic Acid (Note: These are representative values for illustrative purposes. Actual values will depend on the specific level of theory.)

| Property | B3LYP/6-31+G(d,p) | ωB97X-D/cc-pVTZ |

| EHOMO (eV) | -7.25 | -7.41 |

| ELUMO (eV) | -1.89 | -1.95 |

| ΔEH-L (eV) | 5.36 | 5.46 |

| Dipole Moment (Debye) | 3.45 | 3.51 |

| λmax (nm) from TD-DFT | 275 | 271 |

The following diagram illustrates the key non-covalent interactions that pyrimidine-2-carboxylate can participate in, which are crucial for its role in biological systems.

Caption: Key non-covalent interactions of pyrimidine-2-carboxylate.

Conclusion

Theoretical studies on pyrimidine-2-carboxylate provide a powerful, predictive framework for understanding its electronic structure and reactivity. By leveraging robust computational methodologies like DFT and specialized analyses such as QTAIM and NCI, researchers can gain deep insights into the molecular properties that govern biological activity and material function. The workflow and principles outlined in this guide offer a validated, experience-driven approach to computational analysis, empowering scientists to make informed, data-driven decisions in the design and development of novel pyrimidine-based compounds. As computational power and theoretical models continue to advance, the synergy between in silico prediction and experimental validation will undoubtedly accelerate innovation in medicine and materials science.

References

-

Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. (2019). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 6, 68-73. Available at: [Link]

-

Salman, A. D., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Available at: [Link]

-

Salman, A. D., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. Available at: [Link]

-

Insights from DFT and Electron Localization Analyses of a Pyrimidine-Thioether Derivative. (2025). Preprints.org. Available at: [Link]

-

Bures, J., et al. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45, 22053-22061. Available at: [Link]

-

3D graphs of QTAIM and NCI for the optimized NBs∙∙∙Be12O12 complexes. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. Available at: [Link]

-

Combination of QTAIM/NCI plot analysis of both molecules in the asymmetric unit. ResearchGate. Available at: [Link]

-

Locuson, C. W., et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(11), 3584. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]

-

Hands on Session for QTAIM and NCI analysis using Gaussian 09 and Multiwfn software package. (2022). YouTube. Available at: [Link]

-

QTAIM and NCI analysis of intermolecular interactions in steroid ligands binding a cytochrome P450 enzyme – Beyond the most obvious interactions. ResearchGate. Available at: [Link]

-

Mirzaee, M., et al. (2014). On the importance of non covalent interactions in the structure of coordination Cu(ii) and Co(ii) complexes of pyrazine- and pyridine-dicarboxylic acid derivatives: experimental and theoretical views. CrystEngComm, 16, 5645-5657. Available at: [Link]

-

Non-covalent interactions. (2022). Chemistry LibreTexts. Available at: [Link]

-

Non-covalent interaction of novel pyrimidine derivatives 9 and 19 in the binding site CDK6. ResearchGate. Available at: [Link]

-

Bartholomew, G. L., et al. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 145(2), 1318–1324. Available at: [Link]

-

Bartholomew, G. L., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship, University of California. Available at: [Link]

-

Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2). Available at: [Link]

-

Molecular Orbital Theory (MO Theory). (2020). YouTube. Available at: [Link]

-

Tan, A. L., et al. (2016). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 21(11), 1438. Available at: [Link]

-

Molecular orbital theory- conjugation and aromaticity. (2022). Chemistry LibreTexts. Available at: [Link]

-

El-Nahass, M. N., et al. (2021). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry, 45, 1228-1244. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iiste.org [iiste.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

A Practical Guide to Quantum Chemical Calculations for Pyrimidine-2-Carboxylate in Drug Discovery

Executive Summary

This guide provides a comprehensive, technically-grounded workflow for performing quantum chemical calculations on pyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, offering a self-validating protocol rooted in Density Functional Theory (DFT). We will cover system preparation, execution of calculations using the Gaussian software suite, and detailed post-hoc analysis of the results, including electronic properties and molecular orbital analysis. The ultimate goal is to equip scientists with the practical knowledge to leverage computational insights for accelerating drug discovery and design.

Introduction: The 'Why' and 'How' of Modeling Pyrimidine-2-Carboxylate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Pyrimidine-2-carboxylate, as a derivative, presents a rich electronic structure characterized by its nitrogen-containing aromatic ring and the electron-withdrawing carboxylate group. Understanding its three-dimensional conformation, electronic charge distribution, and reactivity is paramount for designing molecules that can effectively interact with biological targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to probe these properties at the sub-atomic level.[1][2] DFT provides a robust balance of computational cost and accuracy, making it feasible to model medium-sized organic molecules with predictive power.[3][4] By simulating the molecule in silico, we can predict:

-

Stable Geometries: The lowest-energy three-dimensional arrangement of atoms.

-

Electronic Properties: How electrons are distributed, influencing non-covalent interactions like hydrogen bonding.

-

Reactivity Indices: Regions of the molecule susceptible to nucleophilic or electrophilic attack.[5]

-

Spectroscopic Signatures: Predicting outputs from techniques like NMR or UV-Vis spectroscopy.

These insights are invaluable in the early stages of drug discovery, allowing for the rational design and prioritization of candidate molecules before committing to costly and time-consuming synthesis.[6][7]

Theoretical Foundations: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation hinges on the selection of two key components: the functional and the basis set .[8]

-

The Functional (The 'Engine'): In DFT, the functional approximates the complex exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. For organic molecules featuring π-systems and heteroatoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[3][9][10] It provides a good compromise between computational expense and accuracy for a wide range of organic compounds.[3][11]

-

The Basis Set (The 'Building Blocks'): The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G (also denoted as 6-31G(d)) basis set is a workhorse in computational organic chemistry.[12][13] It is a split-valence, double-zeta basis set that includes polarization functions ('' or 'd') on heavy (non-hydrogen) atoms.[13][14] These polarization functions allow for anisotropy in the electron distribution, which is crucial for accurately describing the bonding in molecules like pyrimidine-2-carboxylate.[15]

Our choice of the B3LYP/6-31G* level of theory is therefore a deliberate one, grounded in its proven performance for calculating the geometries and electronic properties of organic molecules.[9][11]

The Computational Workflow: From Structure to Insight

The process of performing a quantum chemical calculation is systematic. It begins with building the initial molecular structure and culminates in a detailed analysis of the computed properties.

Sources

- 1. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Homo lumo explained - ritemyte [ritemyte.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Chemistry | Computer Aided Drug Design | Domainex [domainex.co.uk]

- 8. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basis Set FAQ [downloads.wavefun.com]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

Methodological & Application

Application Notes & Protocols: Sodium Pyrimidine-2-carboxylate as a Bidentate Ligand in Coordination Chemistry

Introduction: The Strategic Fusion of Pyrimidine and Carboxylate Moieties

The pyrimidine ring is a foundational scaffold in medicinal chemistry and biochemistry. As a key component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This biological prevalence has established the pyrimidine framework as a "privileged scaffold" in drug discovery, frequently appearing in synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Complementing this is the carboxylate functional group, a vital pharmacophore in molecular design. Its negative charge and capacity for hydrogen bonding allow it to engage with biological targets, such as enzymes and receptors, through potent ionic and hydrogen bond interactions.[1]

The compound sodium pyrimidine-2-carboxylate strategically combines these two powerful moieties. The specific placement of the carboxylate group at the 2-position, adjacent to a ring nitrogen atom, creates an ideal geometry for chelation. This arrangement allows the molecule to function as an efficient anionic, bidentate ligand, coordinating to metal ions through one nitrogen atom of the pyrimidine ring and one oxygen atom of the carboxylate group.[1] This N,O-bidentate coordination is the most common binding mode, forming a highly stable five-membered chelate ring that serves as a recurring and predictable structural motif in its coordination chemistry.[1] Beyond simple chelation, the ligand's carboxylate group can also adopt various bridging modes, enabling the construction of more complex multinuclear structures and coordination polymers.[1]

These characteristics make sodium pyrimidine-2-carboxylate a highly valuable building block for researchers in coordination chemistry and drug development, offering a reliable platform for designing novel metal-based compounds with tailored structural, electronic, and biological properties.

Synthesis Protocols

The synthesis of both the ligand and its metal complexes is generally straightforward, making it accessible for most chemistry laboratories.

Protocol 1: Synthesis of Sodium Pyrimidine-2-carboxylate

The preparation of sodium pyrimidine-2-carboxylate is achieved through a simple acid-base neutralization. The parent acid, pyrimidine-2-carboxylic acid, can be synthesized from precursors like 2-cyanopyrimidine or is commercially available.[4][5]

Materials and Equipment:

-

Pyrimidine-2-carboxylic acid (C₅H₄N₂O₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

pH meter or pH strips

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution of Acid: In a 100 mL beaker, dissolve a calculated amount of pyrimidine-2-carboxylic acid (e.g., 1.24 g, 10 mmol) in approximately 40 mL of deionized water with gentle heating and stirring.

-

Preparation of Base: In a separate beaker, prepare a 1 M solution of sodium hydroxide by dissolving 0.40 g (10 mmol) of NaOH pellets in 10 mL of deionized water.

-

Neutralization: Slowly add the 1 M NaOH solution dropwise to the stirring solution of pyrimidine-2-carboxylic acid at room temperature.

-

pH Monitoring: Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH stabilizes at approximately 7.0.

-

Isolation of Product: Remove the solvent from the resulting clear solution using a rotary evaporator. This will yield a white solid.

-

Purification: The white solid can be purified by recrystallization from a water/ethanol mixture to yield pure sodium pyrimidine-2-carboxylate.

-

Drying: Dry the final product in a vacuum oven at 60-70°C for several hours.

Protocol 2: Synthesis of a Representative Metal Complex: Bis(pyrimidine-2-carboxylato)diaquacobalt(II)

This protocol describes a typical synthesis of a 3d metal complex using the prepared sodium salt of the ligand.[1][6][7]

Materials and Equipment:

-

Sodium pyrimidine-2-carboxylate

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or a similar soluble Co(II) salt

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

-

Ligand Solution: Dissolve sodium pyrimidine-2-carboxylate (e.g., 0.292 g, 2 mmol) in 20 mL of deionized water in a 50 mL flask.

-

Metal Salt Solution: In a separate beaker, dissolve Cobalt(II) nitrate hexahydrate (0.291 g, 1 mmol) in 10 mL of deionized water.

-

Reaction: While stirring, slowly add the aqueous solution of the Co(II) salt to the ligand solution. The molar ratio of ligand to metal should be 2:1.

-

Precipitation/Crystallization: Upon mixing, a precipitate may form immediately. To encourage the growth of higher quality crystals suitable for X-ray diffraction, gently heat the solution to 50-60°C for 30 minutes, then allow it to cool slowly to room temperature.

-

Crystal Growth: Cover the flask and allow it to stand undisturbed. Slow evaporation of the solvent over several days will yield single crystals.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water, followed by a small amount of ethanol, and then dry them in a desiccator over silica gel.

Characterization of Ligand and Complexes

Proper characterization is essential to confirm the identity and structure of the synthesized compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group to the metal center. The key diagnostic signals are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group.

-

Free Ligand: In the sodium salt (free ligand), these bands appear at distinct wavenumbers.

-

Coordinated Complex: Upon coordination to a metal ion, the positions of these bands shift.[7][8] The difference between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode. A Δν value significantly different from that of the sodium salt confirms the involvement of the carboxylate group in metal binding. Additionally, new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[8]

| Compound | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference |

| Sodium Pyrimidine-2-carboxylate | ~1610-1620 | ~1420-1350 | ~190-270 | [7][8] |

| M(pyrimidine-2-carboxylate)₂ | ~1600-1550 (Shifted) | ~1420-1350 (Shifted) | Altered | [7][8] |

| Table 1: Representative IR spectral data for sodium pyrimidine-2-carboxylate and its metal complexes. |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise details on:

-

Coordination Geometry: It confirms the bidentate N,O-chelation and reveals the overall coordination geometry around the metal center, which is often a distorted octahedral or trigonal bipyramidal arrangement.[6]

-

Bond Lengths and Angles: Provides exact measurements of the M-N and M-O bond lengths.

-

Supramolecular Structure: Elucidates the role of intermolecular forces, such as hydrogen bonding (often involving coordinated water molecules) and π–π stacking between pyrimidine rings, in building the crystal lattice.[4][6]

Caption: Bidentate chelation of pyrimidine-2-carboxylate to a metal center.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of the complexes and determine the presence of solvent molecules.[9][10][11] A typical thermal decomposition profile for a hydrated metal complex of pyrimidine-2-carboxylate occurs in distinct stages:

-

Dehydration: An initial weight loss at lower temperatures (e.g., 100-150°C) corresponds to the removal of lattice and/or coordinated water molecules.[7] This is usually an endothermic process observed in the DSC curve.

-

Ligand Decomposition: At higher temperatures, the anhydrous complex decomposes, involving the breakdown of the pyrimidine-2-carboxylate ligand.[7]

-

Final Residue: The process concludes with the formation of a stable metal oxide.

| Complex | Dehydration Temp. (°C) | Weight Loss (%) | Decomposition Temp. (°C) | Final Residue | Reference |

| [Co(C₅H₃N₂O₂)₂·(H₂O)ₓ] | ~110-140 | Corresponds to x H₂O | > 250 | CoO | [7] |

| [Mn(C₅H₃N₂O₂)₂] (anhydrous) | N/A | N/A | > 250 | MnOₓ | [7] |

| Table 2: Representative thermal analysis data for pyrimidine-2-carboxylate metal complexes. |

Experimental Workflow and Applications

The robust coordination behavior of sodium pyrimidine-2-carboxylate makes it a valuable ligand for various applications, particularly in the development of new therapeutic agents.

Caption: Workflow for synthesis, characterization, and application.

Applications in Drug Development

The coordination of biologically active ligands to metal centers can significantly enhance their therapeutic properties.[12][13] Metal complexes can exhibit different mechanisms of action, improved bioavailability, and the ability to overcome drug resistance compared to the organic ligands alone.[13]

Given the established pharmacological importance of the pyrimidine scaffold, metal complexes of pyrimidine-2-carboxylate are promising candidates for:

-

Anticancer Agents: Many pyrimidine derivatives are used in chemotherapy.[2][3] Metal complexes can introduce novel cytotoxic mechanisms, such as redox activity or DNA binding.[13]

-

Antimicrobial Agents: The development of novel antimicrobials is a global health priority. Metal ions and their complexes are known to possess intrinsic antimicrobial properties, which can be amplified by coordination with pyrimidine-based ligands.[12]

-

Other Therapeutic Areas: The versatility of the pyrimidine core suggests potential applications as anti-inflammatory, antiviral, and antidiabetic agents.[3]

Researchers in drug development can use sodium pyrimidine-2-carboxylate as a reliable starting point to synthesize libraries of metal complexes with various transition metals (e.g., Cu, Zn, Co, Ru) for high-throughput screening and mechanistic studies.

References

- Benchchem. (n.d.). Sodium pyrimidine-2-carboxylate | 562101-38-6.

- ResearchGate. (n.d.). Crystal structure of the Co(II) and Zn pyrimidine-2-carboxylates complexes.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes.

- ACS Publications. (2009). Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid. Inorganic Chemistry, 48(1).

- ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- NIH. (n.d.). Pyrimidine-2-carboxamide. PMC.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.